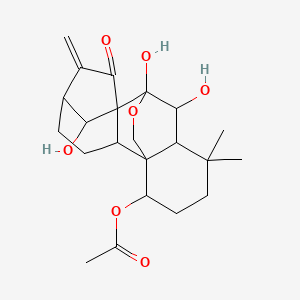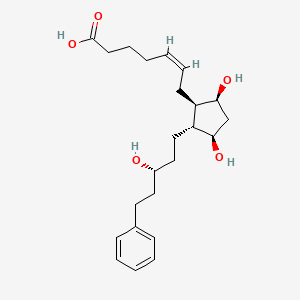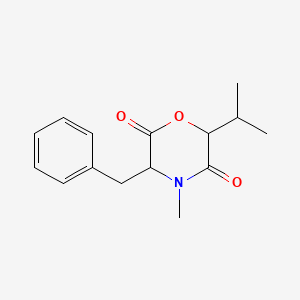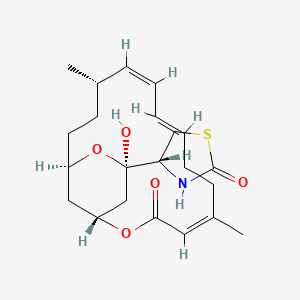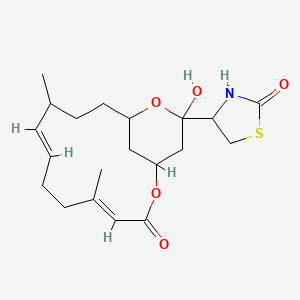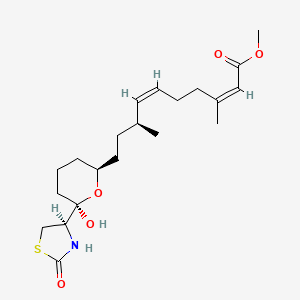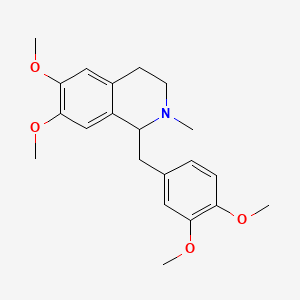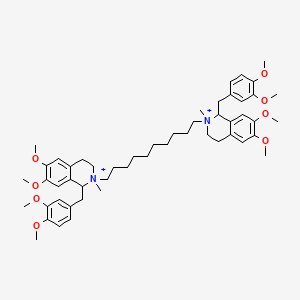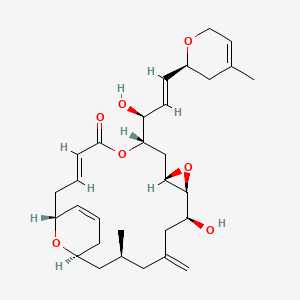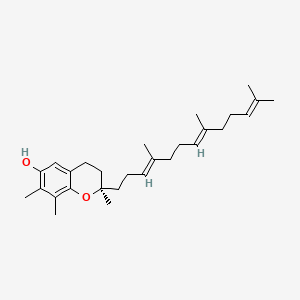
γ-生育三烯酚
描述
Gamma-Tocotrienol (GT3) is one of the four types of tocotrienol, a type of vitamin E . It is found in nature in eight forms, each of which consists of a head section joined to either a saturated (phytyl) or an unsaturated (farnesyl) tail . GT3 is also a radioprotector and antioxidant, showing antitumor and antihypertensive effects in vivo .
Molecular Structure Analysis
The molecular structure of gamma-Tocotrienol consists of a chromanol ring with a side chain located at the C2 position . The beta- and gamma- forms both have two substituted methyl groups, although at different structural positions (5,8-dimethyl and 7,8-dimethyl, respectively), making both beta/gamma tocotrienol as well as the beta/gamma tocopherol pairs of stereoisomer .Chemical Reactions Analysis
Tocotrienols demonstrate activity depending on the type of antioxidant performance being measured . All tocotrienols have some physical antioxidant activity due to an ability to donate a hydrogen atom (a proton plus electron) from the hydroxyl group on the chromanol ring, to free radical and reactive oxygen species .Physical And Chemical Properties Analysis
The polarity of tocotrienols is mainly influenced by the number of methyl groups in the chromanol ring, and to a lesser extent by steric effects of the methyl groups and slightly increased polarity of the unsaturated side chains of tocotrienols compared to those of tocopherols . The chemical formula of gamma-Tocotrienol is C28H42O2 .科学研究应用
Enhancing Bioavailability
Gamma-Tocotrienol has been found to have higher medicinal value due to its biological properties as an antioxidant, anti-inflammatory, and osteoprotective compound . However, its bioavailability presents a challenge due to its poor water solubility . To overcome this, researchers have proposed the use of self-emulsifying drug delivery systems (SEDDSs) to improve the solubility and bioavailability of gamma-Tocotrienol .
Anticancer Properties
Gamma-Tocotrienol has shown potential in the field of cancer research. A study demonstrated that a tocotrienol-based nanoemulsion had a cytotoxic effect against MCF-7 breast and A549 lung cancer cell lines . This suggests that nanoemulsion-based delivery systems could enhance the bioavailability and activity of gamma-Tocotrienol, particularly for anticancer therapeutics .
Antiatherogenic Effects
In a double-blind placebo-controlled study, patients with high cholesterol experienced a reversal of arterial blockage of the carotid artery after consuming gamma-Tocotrienol . This suggests that gamma-Tocotrienol may exert antiatherogenic effects .
DNA Protection
Gamma-Tocotrienol has been proven to scavenge free radicals that cause DNA damage, providing protection especially to the older age group .
Antioxidant Properties
Gamma-Tocotrienol shows significant inhibition of lipid peroxidation in several model systems . For many years, alpha-tocotrienol was generally considered as the most potent antioxidant against lipid peroxidation in the vitamin E group .
Metabolism
Researchers discovered that gamma-Tocotrienol undergoes metabolism to produce novel metabolites, both in human lung epithelial A549 cells and in rats . This indicates that gamma-Tocotrienol is involved in metabolic processes .
作用机制
Gamma-tocotrienol is a member of the vitamin E family, which includes tocopherols and tocotrienols. Unlike tocopherols, tocotrienols have an unsaturated isoprenoid side chain, allowing them to efficiently penetrate tissues with saturated fatty layers, such as the brain and liver . Here’s a breakdown of its mechanism of action:
- Gamma-tocotrienol’s primary targets include:
- It scavenges reactive nitrogen species, inhibits cyclooxygenase and 5-lipoxygenase enzymes, and suppresses proinflammatory signaling pathways (e.g., NF-κB and STAT) .
- Gamma-tocotrienol affects various pathways, including:
- Upregulates collagen expression, prevents degradation, and suppresses apoptosis in senescent human fibroblasts .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
未来方向
Gamma-Tocotrienol is currently under advanced development for hematopoietic acute radiation syndrome (H-ARS). As a pre-exposure drug, it requires only single doses, lacks significant toxicity, and has minimal, ambient temperature storage requirements . Future directions should focus on further investigating how γ-Tocotrienol (solely or in combination) induce anti-cancer molecular pathways when used in the presence of conventional chemotherapeutic drugs .
属性
IUPAC Name |
(2R)-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXNTMVVOOBZCV-WAZJVIJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2CC[C@@](OC2=C1C)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101019984 | |
| Record name | gamma-Tocotrienol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101019984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-Tocotrienol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012958 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
gamma-Tocotrienol | |
CAS RN |
14101-61-2 | |
| Record name | γ-Tocotrienol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14101-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Tocotrienol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014101612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Tocotrienol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101019984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-, (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-TOCOTRIENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/185QAE24TR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | gamma-Tocotrienol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012958 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Gamma-Tocotrienol exerts its effects through various mechanisms, impacting numerous cellular pathways. It has been shown to:
- Suppress HMG-CoA Reductase Activity: Gamma-Tocotrienol downregulates 3-hydroxy-3-methylglutaryl coenzyme A reductase activity post-transcriptionally, potentially impacting cholesterol synthesis. [, ]
- Inhibit ErbB Receptor Signaling: It disrupts epidermal growth factor (EGF)-dependent signaling by suppressing ErbB3 receptor tyrosine phosphorylation, affecting PI3K/PDK-1/Akt signaling and cell proliferation. [, ]
- Induce Apoptosis: Gamma-Tocotrienol activates both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. It has been observed to upregulate pro-apoptotic proteins, induce caspase activation, and suppress the expression of pro-survival genes like NF-κB and Id family proteins. [, , , , , ]
- Modulate Cell Cycle Progression: It can induce cell cycle arrest at different phases (G0/G1 or G2/M), depending on the cell type and treatment conditions. This effect is mediated by altering the expression of cell cycle regulatory proteins like cyclin D1, Rb/E2F complex, and cyclin B1/cdk1. [, ]
- Enhance Antioxidant Defense: It demonstrates antioxidant properties, potentially by inducing the expression of detoxification enzymes like quinone reductase NQO2. [, ]
ANone: * Molecular Formula: C28H40O2* Molecular Weight: 412.6 g/mol* Spectroscopic Data: While not provided in the abstracts, Gamma-Tocotrienol exhibits characteristic UV-Vis absorption in the range of 290-300 nm due to its chromanol ring structure. Further spectroscopic characterization would involve NMR and Mass Spectrometry.
ANone: The provided research primarily focuses on the biological activity of Gamma-Tocotrienol. Information regarding its material compatibility and stability under various conditions is limited within these abstracts.
ANone: The research focuses on Gamma-Tocotrienol's role as a bioactive molecule rather than a catalyst. It is not described as having catalytic properties in these studies.
A: Although not extensively detailed, computational methods like molecular docking were employed to assess Gamma-Tocotrienol's binding affinity to specific targets, such as BCR-ABL1. [] Further computational studies, including QSAR modeling, could be valuable to explore the relationship between its structure and activity.
A: The unsaturated isoprenoid side chain of Gamma-Tocotrienol distinguishes it from tocopherols and contributes to its distinct biological activities. [] Studies suggest that:
- Unsaturated Side Chain: This structural feature is crucial for its ability to suppress HMG-CoA reductase activity. [, ]
A: One study addressed the challenge of Gamma-Tocotrienol's lipophilicity by developing a water-soluble prodrug, 2R-gamma-Tocotrienyl N,N-dimethylamino-acetate hydrochloride, to enhance its delivery and bioavailability. [] This approach highlights the importance of formulation strategies to overcome limitations associated with solubility and bioavailability of Gamma-Tocotrienol.
ANone: Several studies provide insights into Gamma-Tocotrienol's PK/PD:
- Absorption and Distribution: Research using a water-soluble prodrug demonstrated enhanced delivery of Gamma-Tocotrienol to various organs, including the liver, heart, and kidney, after intravenous administration in rats. []
- Metabolism: Gamma-Tocotrienol is metabolized to 2,7,8-trimethyl-2S-(beta-carboxyethyl)-6-hydroxychroman (S-gamma-CEHC). [, ]
- Excretion: Urinary excretion of S-gamma-CEHC serves as a measure of Gamma-Tocotrienol metabolism. [, ]
- Tissue Accumulation: Gamma-Tocotrienol, similar to alpha-Tocotrienol, tends to accumulate in adipose tissue and skin, showing preferential distribution compared to other tissues. [, , ]
ANone: Numerous studies demonstrate the efficacy of Gamma-Tocotrienol in various models:
- Anticancer Activity: Demonstrated in different cancer cell lines, including breast, prostate, leukemia, melanoma, and pancreatic cancer cells, through the induction of apoptosis and inhibition of cell proliferation. [, , , , , , , , , , ]
- Inhibition of Osteoclast Formation: Directly inhibits osteoclast formation and activity, suggesting potential for preventing bone loss. []
- Antitumor Effects: Inhibits tumor growth in murine models of mammary and gastric cancers. [, ]
- Radioprotective Effects: Protects against radiation-induced lethality, hematopoietic injury, and DNA damage in mice and non-human primates. [, , , , ]
- Cardiovascular Protection: Reduces blood pressure and lipid peroxidation in spontaneously hypertensive rats. [, ]
- Metabolic Effects: Decreases body fat levels in rats and may improve insulin sensitivity in a rat model of type 2 diabetes. [, ]
ANone: Several potential biomarkers are identified:
- S-gamma-CEHC: Urinary levels of this metabolite can be used to monitor Gamma-Tocotrienol metabolism. [, ]
- Flt3L: Gamma-Tocotrienol pretreatment significantly reduced serum levels of Flt3L, a biomarker of radiation-induced bone marrow aplasia. []
- MicroRNA Expression: GT3 modulates the expression of various miRs in the spleen after radiation, suggesting their potential as biomarkers for radiation response and GT3's protective effects. []
ANone: Various analytical techniques are employed:
- High-Performance Liquid Chromatography (HPLC): Used to measure Gamma-Tocotrienol and its metabolites in biological samples. [, , , ]
- Gas Chromatography (GC): Utilized for the quantification and identification of Gamma-Tocotrienol and other vitamin E isomers. []
- Mass Spectrometry (MS): Coupled with GC (GC/MS) to confirm the identity of Gamma-Tocotrienol and differentiate it from other compounds with similar chromatographic properties. []
- Cell-Based Assays: MTT assays, cell cycle analysis, and apoptosis assays are used to assess the effects of Gamma-Tocotrienol on cell viability, proliferation, and cell death. [, , , , , , , , , , ]
- Immunological Techniques: Western blotting and ELISA are used to measure protein expression and activity. [, , , , , , , , , , , ]
- Microscopy: Transmission electron microscopy (TEM) is utilized to visualize ultrastructural changes associated with apoptosis. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



